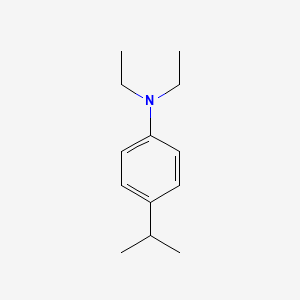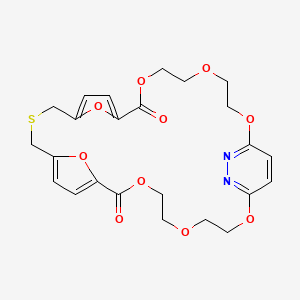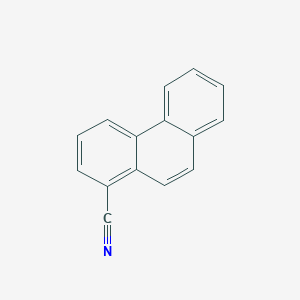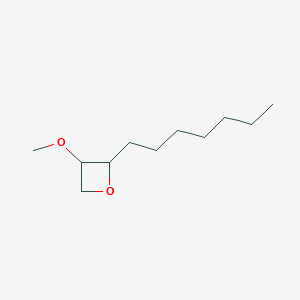
2-Heptyl-3-methoxyoxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-3-methoxyoxetane is an organic compound belonging to the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-3-methoxyoxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, the reaction of an epoxide with trimethyloxosulfonium ylide can yield oxetane derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound . This method involves the use of microwave irradiation to accelerate the reaction process, reducing the overall reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-3-methoxyoxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols .
Scientific Research Applications
2-Heptyl-3-methoxyoxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Heptyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, such as enzyme inhibition or activation .
Comparison with Similar Compounds
3-Methoxyoxetane: A simpler oxetane derivative with similar structural properties.
2-Heptyl-4(1H)-quinolone: Another heptyl-substituted compound with distinct biological activities.
Uniqueness: 2-Heptyl-3-methoxyoxetane is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and biological properties. Its heptyl and methoxy substituents contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
74824-98-9 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-heptyl-3-methoxyoxetane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10-11(12-2)9-13-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
VBPYSMXWSHYCEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


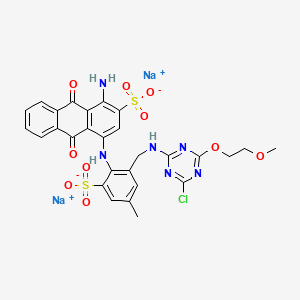
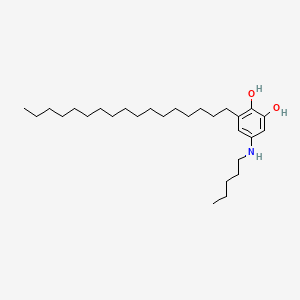
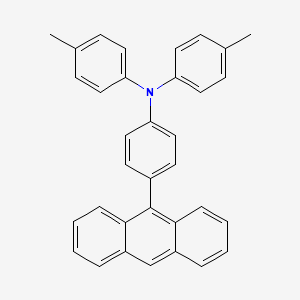
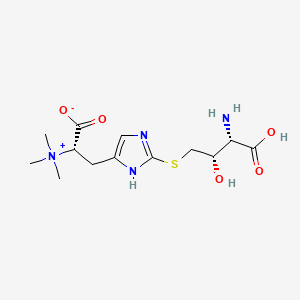

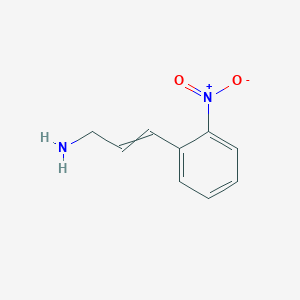
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)


